REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]([CH2:22][CH2:23][OH:24])[CH:10]=[C:11]([C:13]3[N:17]([CH:18]([CH3:20])[CH3:19])[N:16]=[C:15]([CH3:21])[N:14]=3)[N:12]=2)=[C:4](F)[CH:3]=1.C1(C)C=CC=CC=1.[OH-].[K+]>CN1C=CN=C1.[Cl-].C[N+](CCCC)(CCCC)CCCC>[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[C:8]3[N:9]([CH:10]=[C:11]([C:13]4[N:17]([CH:18]([CH3:20])[CH3:19])[N:16]=[C:15]([CH3:21])[N:14]=4)[N:12]=3)[CH2:22][CH2:23][O:24][C:4]=2[CH:3]=1 |f:2.3,5.6|
|
Name
|
|
Quantity
|
7.55 mmol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)C=1N(C=C(N1)C1=NC(=NN1C(C)C)C)CCO)F
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Name
|
|
Quantity
|
27.5 L
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
22 L
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
12 L
|
Type
|
solvent
|
Smiles
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CN1C=NC=C1
|
Name
|
|
Quantity
|
115 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C[N+](CCCC)(CCCC)CCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
The biphasic solution was stirred vigorously at 65° C. for 18 h when it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
CUSTOM
|
Details
|
the bottom aqueous layer was removed
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Type
|
WASH
|
Details
|
Added isopropyl acetate (13.8 L) and the organic phase was washed twice with water (13.8 L and 27.5 L)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed via vacuum distillation
|
Type
|
CUSTOM
|
Details
|
after 30 L had been removed
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Type
|
ADDITION
|
Details
|
isopropanol (67.6 L) was added
|
Type
|
DISTILLATION
|
Details
|
Vacuum distillation
|
Type
|
CUSTOM
|
Details
|
had been removed
|
Type
|
ADDITION
|
Details
|
Added additional isopropanol (28.8 L)
|
Type
|
DISTILLATION
|
Details
|
vacuum distillation until the volume
|
Type
|
TEMPERATURE
|
Details
|
Added isopropanol (4 L) and the temperature was increased to >50° C
|
Type
|
TEMPERATURE
|
Details
|
Added water (28 L) such that the internal temperature was maintained above 50° C.
|
Type
|
TEMPERATURE
|
Details
|
heated to 75° C.
|
Type
|
CUSTOM
|
Details
|
to obtain a clear solution
|
Type
|
TEMPERATURE
|
Details
|
to cool slowly
|
Type
|
CUSTOM
|
Details
|
the product crystallized out of solution
|
Type
|
TEMPERATURE
|
Details
|
The resulting suspension was cooled to 0° C.
|
Type
|
WAIT
|
Details
|
held for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
then filtered
|
Type
|
WASH
|
Details
|
the cake was washed with water (5.5 L)
|
Type
|
CUSTOM
|
Details
|
The cake was dried at 45° C. under a nitrogen sweep
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=C(C=3N(CCO2)C=C(N3)C3=NC(=NN3C(C)C)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.3 kg | |
YIELD: PERCENTYIELD | 80.6% | |
YIELD: CALCULATEDPERCENTYIELD | 112575.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |